3,4-dimethoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
3,4-dimethoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic compound that belongs to the class of thienopyrazoles This compound is characterized by its unique structure, which includes a benzamide moiety, a thienopyrazole ring, and dimethoxy groups
Properties
IUPAC Name |
3,4-dimethoxy-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-13-4-7-15(8-5-13)24-20(16-11-28-12-17(16)23-24)22-21(25)14-6-9-18(26-2)19(10-14)27-3/h4-10H,11-12H2,1-3H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIBBKSQXMTFLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=C(C=C4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienopyrazole Ring: This step involves the cyclization of appropriate starting materials, such as 2-aminothiophenol and α,β-unsaturated carbonyl compounds, under acidic or basic conditions.
Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction using p-tolyl chloride and a Lewis acid catalyst like aluminum chloride.
Attachment of the Benzamide Moiety: The benzamide group is typically introduced through an amide coupling reaction using benzoyl chloride and a suitable amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification methods to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that compounds similar to 3,4-dimethoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide exhibit significant anticancer properties. For example, derivatives of thieno[3,4-c]pyrazole have been evaluated for their ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Studies have shown that these compounds can selectively target cancer cells while sparing normal cells, making them promising candidates for cancer therapy .
1.2 Anti-inflammatory Properties
Thieno[3,4-c]pyrazole derivatives have also been studied for their anti-inflammatory effects. The compound has shown potential in reducing inflammatory markers in vitro and in vivo. In particular, it may inhibit pathways involved in the production of pro-inflammatory cytokines, which are crucial in conditions like rheumatoid arthritis and other inflammatory diseases .
Synthesis Techniques
2.1 Synthetic Pathways
The synthesis of this compound typically involves several steps:
- Formation of the Thieno[3,4-c]pyrazole Core : This is achieved through cyclization reactions involving appropriate starting materials such as hydrazines and thioketones.
- Benzamide Formation : The final step usually involves acylation reactions where the thieno[3,4-c]pyrazole derivative is reacted with an appropriate benzoyl chloride or anhydride.
These synthetic routes can be optimized using various catalysts (e.g., Pd-, Cu-, Ni-catalyzed reactions) to enhance yield and selectivity .
Biological Evaluations
3.1 In vitro and In vivo Studies
Numerous studies have assessed the biological activity of compounds related to this compound:
- Antimicrobial Activity : Compounds have demonstrated efficacy against a range of bacterial strains, suggesting potential use as antimicrobial agents .
- Toxicological Assessments : Toxicity studies indicate that while some derivatives exhibit promising therapeutic effects, careful evaluation is necessary to assess safety profiles .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis | |
| Anti-inflammatory | Reduction of cytokine levels | |
| Antimicrobial | Efficacy against bacterial strains |
Table 2: Synthesis Methods Overview
| Synthesis Step | Description | Key Reagents |
|---|---|---|
| Thieno[3,4-c]pyrazole Formation | Cyclization of hydrazines with thioketones | Hydrazines, Thioketones |
| Benzamide Formation | Acylation with benzoyl chloride | Benzoyl Chloride |
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to anti-inflammatory or anticancer effects. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Thienopyrazole Derivatives: Compounds with similar thienopyrazole cores but different substituents.
Benzamide Derivatives: Compounds with benzamide moieties but different heterocyclic rings.
Uniqueness
3,4-dimethoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is unique due to its combination of a thienopyrazole ring with a benzamide moiety and dimethoxy groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds, making it a valuable target for research and development.
Biological Activity
3,4-Dimethoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a compound belonging to the thienopyrazole class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 395.5 g/mol. The compound features a thieno[3,4-c]pyrazole core, which is known for its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H21N3O3S |
| Molecular Weight | 395.5 g/mol |
| IUPAC Name | N-[2-(p-tolyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide |
| InChI Key | SCQPBKDZIQLBFT-UHFFFAOYSA-N |
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Anticancer Activity : Thienopyrazole derivatives have shown potential in inhibiting cancer cell proliferation. For instance, compounds similar to this one have demonstrated significant inhibition of Aurora kinase and other cell cycle regulators .
- Antioxidant Properties : Research indicates that thienopyrazole compounds can act as antioxidants. They have been shown to reduce oxidative stress in erythrocytes exposed to toxic substances .
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory pathways by targeting specific enzymes involved in inflammation .
Biological Activity Studies
Several studies have investigated the biological activity of related thienopyrazole compounds, providing insights into the potential effects of this compound.
Case Study: Antioxidant Activity
A study assessed the effects of various thienopyrazole derivatives on erythrocytes exposed to 4-nonylphenol. The results showed that treatment with these compounds significantly reduced the percentage of altered erythrocytes compared to controls.
| Treatment | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thienopyrazole Compound (7a) | 12 ± 1.03 |
| Thienopyrazole Compound (7b) | 0.6 ± 0.16 |
| Thienopyrazole Compound (7e) | 28.3 ± 2.04 |
| Thienopyrazole Compound (7f) | 3.7 ± 0.37 |
| Thienopyrazole Compound (8) | 29.1 ± 3.05 |
This data highlights the protective role that thienopyrazole derivatives can play against oxidative damage .
Case Study: Anticancer Activity
In another study focused on pyrazole derivatives, compounds were evaluated for their anticancer properties against various cell lines such as HeLa and MCF-7. The findings indicated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
Q & A
Basic: What are the common synthetic routes for synthesizing 3,4-dimethoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide?
Methodological Answer:
The synthesis typically involves multi-step pathways:
Core Formation : Cyclization of thioketones with hydrazines to construct the thieno[3,4-c]pyrazole core under acidic or basic conditions .
Functionalization : Electrophilic aromatic substitution or nucleophilic acyl substitution to introduce the p-tolyl group and benzamide moiety.
Amide Coupling : Reacting the pyrazole-amine intermediate with 3,4-dimethoxybenzoyl chloride using coupling agents like EDC/HOBt in dry solvents (e.g., THF or DMF) .
Purification : Column chromatography or recrystallization to isolate the product.
Key challenges include optimizing reaction time and temperature to prevent side reactions.
Advanced: How can reaction yields be optimized during the synthesis of this compound?
Methodological Answer:
Yield optimization requires systematic parameter adjustments:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in cyclization steps, while THF minimizes hydrolysis .
- Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization or Pd-based catalysts for coupling reactions .
- Temperature Control : Lower temperatures (0–5°C) stabilize intermediates during amide bond formation, while higher temperatures (80–100°C) drive cyclization .
- Real-Time Monitoring : Employ TLC or HPLC to track reaction progress and terminate at peak conversion .
Basic: What spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer:
NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity. Key signals include aromatic protons (~6.5–8.5 ppm) and methoxy groups (~3.8 ppm) .
Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected: ~435 g/mol) and fragmentation patterns .
IR Spectroscopy : Detect amide C=O stretches (~1650 cm⁻¹) and aromatic C-H bends .
X-Ray Crystallography : Resolves stereochemistry and crystal packing, if single crystals are obtainable .
Advanced: How can researchers resolve contradictions in reported biological activities of thieno[3,4-c]pyrazole derivatives?
Methodological Answer:
Contradictions often arise from:
- Assay Variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or incubation times. Standardize protocols using guidelines like NIH/WHO recommendations .
- Concentration Gradients : Perform dose-response curves (e.g., 0.1–100 µM) to identify IC₅₀ discrepancies .
- Metabolite Interference : Use LC-MS to rule out degradation products in bioassays .
- Meta-Analysis : Compare data across peer-reviewed studies while controlling for solvent (e.g., DMSO vs. saline) and negative controls .
Basic: What are the primary biological targets or pathways investigated for this compound?
Methodological Answer:
Preliminary studies suggest:
- Enzyme Inhibition : COX-1/2 inhibition due to structural similarity to NSAIDs .
- Antitumor Activity : Apoptosis induction in cancer cells via Bcl-2/Bax modulation (observed IC₅₀: 0.39–3.16 µM in MCF-7) .
- Receptor Binding : Potential interaction with G-protein-coupled receptors (GPCRs) due to the pyrazole-thiophene scaffold .
Screening should include kinase panels and transcriptional profiling to identify novel targets.
Advanced: What computational methods are suitable for predicting the binding modes of this compound with biological targets?
Methodological Answer:
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with COX-2 or kinase domains. Focus on hydrogen bonds with methoxy groups and π-π stacking with the thienopyrazole core .
Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories (GROMACS/AMBER) to assess entropy changes .
QSAR Modeling : Develop regression models correlating substituent electronegativity with bioactivity (e.g., IC₅₀) .
Validate predictions with mutagenesis or competitive binding assays.
Basic: How can researchers assess the purity of synthesized batches?
Methodological Answer:
HPLC : Use a C18 column (acetonitrile/water gradient) to quantify purity (>95% required for bioassays) .
Elemental Analysis : Match experimental C/H/N ratios to theoretical values (deviation <0.4%) .
Melting Point : Sharp melting range (<2°C variation) indicates crystallinity and purity .
Advanced: What strategies mitigate degradation during long-term storage of this compound?
Methodological Answer:
- Lyophilization : Freeze-dry under inert gas (N₂/Ar) to prevent oxidation .
- Additives : Include antioxidants (e.g., BHT) in DMSO stock solutions stored at -80°C .
- Stability Studies : Monitor degradation via accelerated aging (40°C/75% RH for 6 months) and UPLC-MS .
Basic: What are the solubility properties and formulation considerations for in vitro assays?
Methodological Answer:
- Solubility : Poor aqueous solubility; use DMSO stock solutions (≤10 mM) diluted in assay buffer with <1% DMSO .
- Formulation : Nanoemulsions or cyclodextrin complexes improve bioavailability for in vivo studies .
Avoid surfactants (e.g., Tween-80) that may interfere with membrane permeability assays.
Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?
Methodological Answer:
Substituent Variation : Synthesize analogs with halogens (Cl/F), alkyl chains, or heterocycles at the benzamide or p-tolyl positions .
Biological Testing : Screen analogs against primary targets (e.g., COX-2, MCF-7) and counter-screens for off-target effects .
Pharmacophore Mapping : Identify critical motifs (e.g., methoxy groups for hydrogen bonding) using MOE or Discovery Studio .
Data Integration : Apply machine learning (e.g., Random Forest) to predict optimal substituents for potency/selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
